molecular formula C20H21FN4O B2884335 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 887216-35-5

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2884335
CAS RN: 887216-35-5
M. Wt: 352.413
InChI Key: UMIRPXAUYDNQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperidine, and an acetamide group. The benzimidazole group is a type of heterocyclic aromatic organic compound that is also a part of many important biomolecules, such as vitamins and nucleic acids . The piperidine ring is a common feature in many pharmaceuticals and alkaloids. The acetamide group is a functional group that consists of an acetyl group single-bonded to a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under suitable conditions . For example, benzimidazoles can be synthesized from o-phenylenediamine and a carboxylic acid derivative in the presence of a condensing agent . The piperidine ring can be formed via several methods, including the reduction of pyridine or the cyclization of a suitable amine precursor .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperidine, and acetamide functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the piperidine ring would introduce a cyclic structure. The acetamide group would likely participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzimidazole group might undergo electrophilic substitution reactions, while the piperidine ring might be involved in reactions typical for secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzimidazole group might increase the compound’s stability and resistance to oxidation. The piperidine ring might influence the compound’s basicity .

Scientific Research Applications

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

K. Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) named K-604, which exhibits significant selectivity for human ACAT-1 over ACAT-2. The study highlights the potential therapeutic applications of ACAT inhibitors in treating diseases involving ACAT-1 overexpression, such as cardiovascular diseases and certain neurodegenerative disorders (Shibuya et al., 2018).

Antimicrobial Activity

Research by B. Sathe et al. (2011) on fluorinated benzothiazolo imidazole compounds, including structures similar to 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide, demonstrated promising antimicrobial activity. This study supports the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sathe et al., 2011).

Phosphoinositide 3-Kinase/mTOR Dual Inhibition

A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles, including compounds with a similar structure to the chemical of interest. These compounds showed potential in improving metabolic stability and efficacy in vitro and in vivo, suggesting their applicability in cancer therapy (Stec et al., 2011).

Peripheral Benzodiazepine Receptor Imaging

C. Fookes et al. (2008) synthesized compounds, including 2-(6-chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-diethylacetamides, with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, related in structure and function, offer valuable insights into developing imaging agents for neurodegenerative disorders through positron emission tomography (PET) or single-photon emission computed tomography (SPECT) (Fookes et al., 2008).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIRPXAUYDNQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.